molecular formula C19H18BrN3O4 B3484647 2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B3484647
M. Wt: 432.3 g/mol
InChI Key: IRYGNAKCTHMGLD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and an indole-based hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol . This intermediate is then reacted with an appropriate acetohydrazide derivative under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromo group can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-11-4-6-15-13(8-11)18(19(25)23(15)2)22-21-17(24)10-27-16-7-5-12(26-3)9-14(16)20/h4-9,25H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYGNAKCTHMGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3)OC)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 4
2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-4-methoxyphenoxy)-N'-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

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